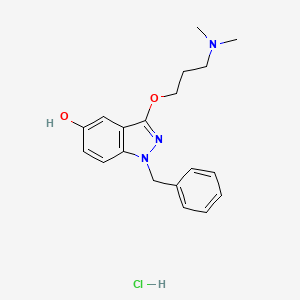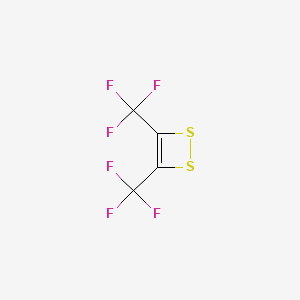
3,4-Bis(trifluoromethyl)-1,2-dithiete
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(trifluoromethyl)-1,2-dithiete: is a unique organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a dithiete ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)-1,2-dithiete typically involves the reaction of hexafluoro-2-butyne with sulfur sources under controlled conditions. One common method is the cycloaddition reaction between hexafluoro-2-butyne and elemental sulfur or sulfur-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3,4-Bis(trifluoromethyl)-1,2-dithiete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dithiete ring to dithiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst and are conducted under inert atmospheres.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,4-Bis(trifluoromethyl)-1,2-dithiete is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials with unique electronic properties .
Biology and Medicine: While specific biological applications are limited, the compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability .
作用机制
The mechanism of action of 3,4-Bis(trifluoromethyl)-1,2-dithiete involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups .
相似化合物的比较
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,4-Bis(trifluoromethyl)benzoic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 3,4-Bis(trifluoromethyl)-1,2-dithiete is unique due to its dithiete ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted compounds. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid and 3,4-Bis(trifluoromethyl)benzoic acid are primarily used in different contexts, such as boronic acid chemistry and benzoic acid derivatives, respectively . The presence of the dithiete ring in this compound provides unique reactivity and stability, making it valuable in specific synthetic applications.
属性
CAS 编号 |
360-91-8 |
|---|---|
分子式 |
C4F6S2 |
分子量 |
226.2 g/mol |
IUPAC 名称 |
3,4-bis(trifluoromethyl)dithiete |
InChI |
InChI=1S/C4F6S2/c5-3(6,7)1-2(12-11-1)4(8,9)10 |
InChI 键 |
YSIXKKRCABXBLQ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SS1)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



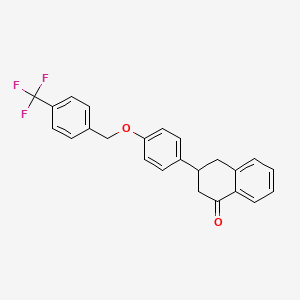
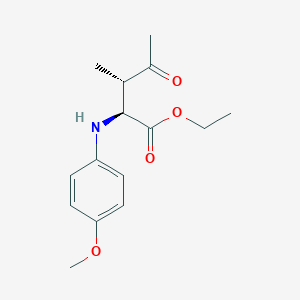
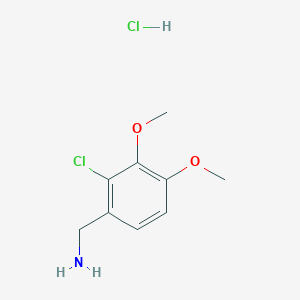
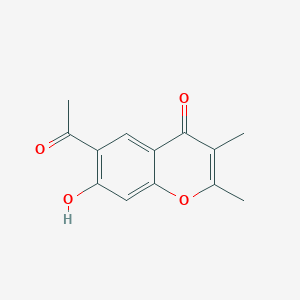
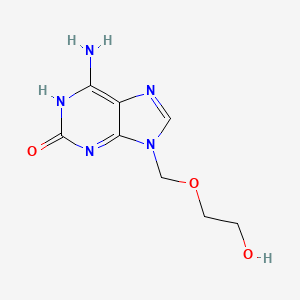
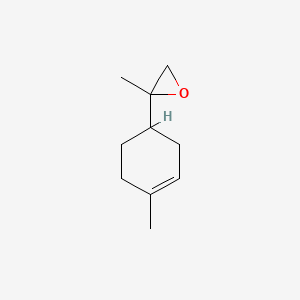
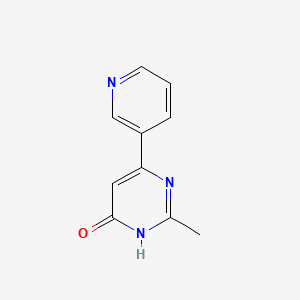
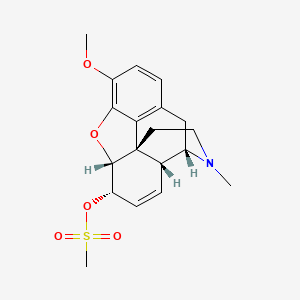
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
